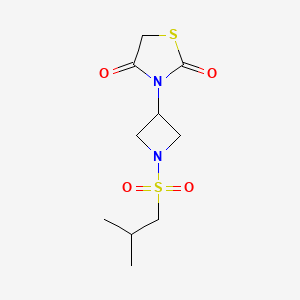
3-(1-(Isobutylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-(Isobutylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione is a versatile chemical compound that has garnered interest in various scientific fields due to its unique structural properties. This compound contains a thiazolidine-2,4-dione moiety, which is known for its biological activity and is often found in pharmacologically active molecules .
Wirkmechanismus
Target of Action
Thiazolidine-2,4-dione (tzd) analogues, which this compound is a derivative of, are known to exhibit their hypoglycemic activity by improving insulin resistance through ppar-γ receptor activation . They also exhibit antimicrobial action by inhibiting cytoplasmic Mur ligases .
Mode of Action
Tzd analogues are known to improve insulin resistance through ppar-γ receptor activation . They also inhibit cytoplasmic Mur ligases, which are involved in the synthesis of bacterial cell walls .
Biochemical Pathways
Tzd analogues are known to affect the insulin signaling pathway by activating the ppar-γ receptor . They also affect the bacterial cell wall synthesis pathway by inhibiting cytoplasmic Mur ligases .
Pharmacokinetics
A study on a series of thiazolidin-2,4-dione derivatives revealed that all the compounds were found to be drug-like, suggesting favorable adme properties .
Result of Action
Tzd analogues are known to improve insulin resistance at the cellular level, leading to improved glucose uptake . They also inhibit the synthesis of bacterial cell walls, leading to antimicrobial effects .
Biochemische Analyse
Biochemical Properties
The thiazolidin-2,4-dione (TZD) moiety, which is a part of the 3-(1-(Isobutylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione structure, plays a central role in the biological functioning of several essential molecules . TZD analogues exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation, their antimicrobial action by inhibiting cytoplasmic Mur ligases, and their antioxidant action by scavenging reactive oxygen species (ROS) .
Cellular Effects
The cellular effects of this compound are not fully understood yet. It is known that TZD analogues, which share a similar structure, can have significant effects on cells. For example, they can improve insulin resistance, which can have a profound effect on cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound is not fully known. Tzd analogues are known to exert their effects at the molecular level through several mechanisms. They improve insulin resistance through PPAR-γ receptor activation, inhibit cytoplasmic Mur ligases, and scavenge reactive oxygen species (ROS) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(Isobutylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione typically involves the reaction of thiazolidine-2,4-dione with an appropriate azetidine derivative under controlled conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-(Isobutylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Wissenschaftliche Forschungsanwendungen
3-(1-(Isobutylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug discovery and development, particularly for its hypoglycemic and anticancer activities.
Industry: Utilized in material science and catalysis due to its unique chemical properties
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolidine-2,4-dione: The parent compound, known for its biological activity.
5-Benzylidene-3-(2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)thiazolidine-2,4-dione: A derivative with antioxidant properties.
Imidazole-thiazolidine-2,4-dione conjugates: Compounds with potential anticancer activity
Uniqueness
3-(1-(Isobutylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione stands out due to its unique combination of the azetidine and thiazolidine-2,4-dione moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications .
Eigenschaften
IUPAC Name |
3-[1-(2-methylpropylsulfonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4S2/c1-7(2)6-18(15,16)11-3-8(4-11)12-9(13)5-17-10(12)14/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVORJUUWVAYDLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)N1CC(C1)N2C(=O)CSC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[2-Amino-4-(trifluoromethyl)anilino]propanoic acid](/img/structure/B2807751.png)
![2-Amino-2-[3-[(3,5-dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2807752.png)
![2-[2-(3,3,3-Trifluoropropyl)-1,3-thiazol-4-yl]acetic acid hydrochloride](/img/structure/B2807754.png)
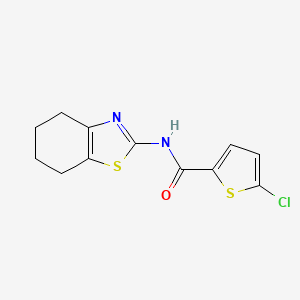
![1-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2807759.png)
![(2Z)-N-(1,3-thiazol-2-yl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2807760.png)
![1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2807761.png)
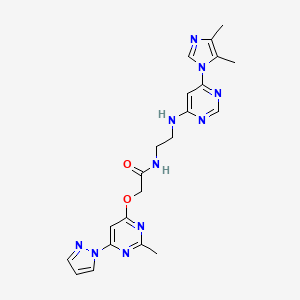
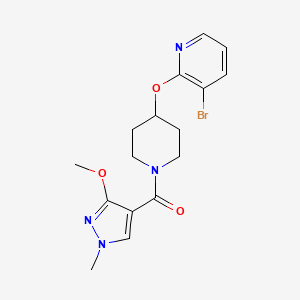

![2-(Methylsulfinyl)benzo[d]thiazole](/img/structure/B2807767.png)
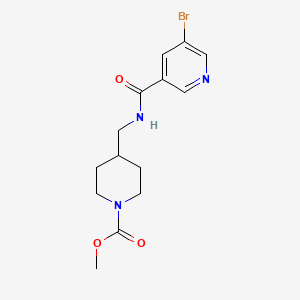
![N-(1,3-benzothiazol-2-yl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[(oxolan-2-yl)methyl]propanamide](/img/structure/B2807770.png)
![N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2807774.png)
